GPE Exhibits 70% Lower Enzymatic Hydrolysis Rate Relative to Glycerophosphocholine
In a comparative enzymological study using housefly larval homogenates containing glycerophosphodiesterase activity, the rate of glycerophosphorylcholine hydrolysis was determined to be 70% greater than the rate of hydrolysis observed for GPE and the other glycerophosphodiesters tested [1]. This substantial kinetic divergence occurs despite all substrates being cleaved to the common product L-α-glycerophosphate, indicating that the ethanolamine headgroup confers a distinct catalytic handicap relative to the choline moiety [2]. The apparent Km for GPE falls within the 2–4 × 10⁻⁴ M range, identical to GPC, suggesting that the differential lies in kcat rather than substrate binding affinity [3].
| Evidence Dimension | Enzymatic hydrolysis rate (relative velocity) by glycerophosphodiesterase |
|---|---|
| Target Compound Data | Baseline hydrolysis rate (defined as the reference group of 'other glycerophosphodiesters') |
| Comparator Or Baseline | Glycerophosphocholine (GPC): hydrolysis rate 70% greater than GPE and other glycerophosphodiesters |
| Quantified Difference | GPC hydrolyzes 70% faster than GPE; GPE's rate is equivalent to glycerophosphoserine, glycerophosphoinositol, and glycerophosphoglycerol |
| Conditions | Housefly larval homogenate supernatant (88,000 g centrifugation); pH optimum 7.2; stimulated by Mg²⁺, Ni²⁺, Co²⁺, Mn²⁺; heated at 50°C for 15 min |
Why This Matters
Investigators requiring prolonged substrate half-life for metabolic flux assays or inhibitor screening should select GPE over GPC due to its 1.7-fold slower enzymatic turnover, reducing confounding substrate depletion during extended incubations.
- [1] Hildenbrandt GR, Bieber LL. Characterization of glycerophosphorylcholine, -ethanolamine, -serine, -inositol, and -glycerol hydrolytic activity in housefly larvae. J Lipid Res. 1972;13(3):348-355. View Source
- [2] Hildenbrandt GR, Bieber LL. Characterization of glycerophosphorylcholine, -ethanolamine, -serine, -inositol, and -glycerol hydrolytic activity in housefly larvae. J Lipid Res. 1972;13(3):348-355. (Page 348, Abstract) View Source
- [3] Hildenbrandt GR, Bieber LL. J Lipid Res. 1972;13(3):348-355. (Km values for glycerophosphorylethanolamine: 2–4 × 10⁻⁴ M) View Source
